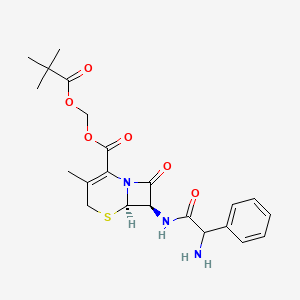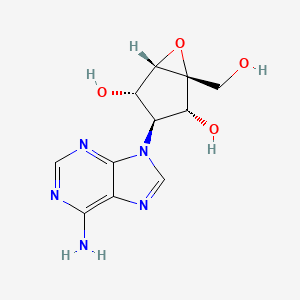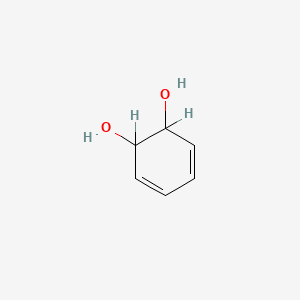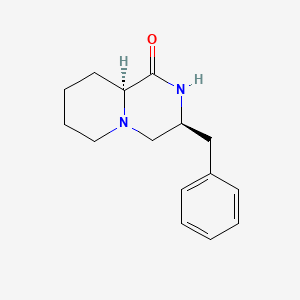
Verruculotoxin
Vue d'ensemble
Description
Verruculotoxin is an organonitrogen heterocyclic compound and an organic heterobicyclic compound . It is a natural product found in Talaromyces verruculosus .
Synthesis Analysis
The synthesis of Verruculotoxin has been studied and documented in several papers . For instance, a paper published in the Journal of the American Chemical Society discusses the structure and synthesis of Verruculotoxin .Molecular Structure Analysis
Verruculotoxin has a molecular formula of C15H20N2O . Its structure has been studied in detail, as documented in various publications .Chemical Reactions Analysis
While specific chemical reactions involving Verruculotoxin are not explicitly mentioned in the search results, its synthesis likely involves a series of chemical reactions .Physical And Chemical Properties Analysis
Verruculotoxin has a density of 1.1±0.1 g/cm3, a boiling point of 436.4±38.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .Applications De Recherche Scientifique
Muscle Potentiation
Verruculotoxin has been studied for its potential to enhance muscle twitch tension. Field, Bowen, and Cole (1978) found that verruculotoxin acts directly on isolated mammalian and amphibian skeletal muscles, increasing twitch tensions significantly in rat diaphragm and frog sartorius muscles. The study indicates verruculotoxin’s similarity to caffeine and other muscle potentiators, suggesting its utility in exploring muscle physiology and potential therapeutic applications (Field, Bowen, & Cole, 1978).
Neurotoxin Research
Adams and Olivera (1994) discussed the role of neurotoxins like verruculotoxin in research, emphasizing their specific actions on molecular targets in the nervous system. Neurotoxins are used as selective diagnostic ligands in research, aiding in characterizing ion channels and receptors. However, they cautioned about the complexities of neurotoxin effects on experimental interpretation, highlighting the need for careful application in scientific studies (Adams & Olivera, 1994).
Cardiac Research
Wang et al. (2007) explored the effects of verrucotoxin on cardiac myocytes, particularly its action on ATP-sensitive K+ (KATP) channels. Their study revealed that verrucotoxin inhibits KATP current via a muscarinic M3 receptor-PKC pathway, offering insights into the toxic effects of verrucotoxin on the cardiovascular system. This research opens avenues for further exploration of cardiac physiology and pathophysiology, and the development of potential therapeutic strategies (Wang et al., 2007).
Limitations and Ethical Considerations
The research involving verruculotoxin also reflects the broader ethical and methodological concerns in scientific studies. Norman (2019) highlighted the limitations of animal studies in predicting human toxicity, a pertinent issue in the context of researching potent substances like verruculotoxin. This review underscores the importance of considering alternative research methods and ensuring the scientific merit of animal-based research, especially in drug development and toxicological studies (Norman, 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
(3S,9aS)-3-benzyl-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-15-14-8-4-5-9-17(14)11-13(16-15)10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2,(H,16,18)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUANCTHYEDWUMU-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(NC(=O)C2C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@@H](NC(=O)[C@@H]2C1)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204639 | |
| Record name | Verruculotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Verruculotoxin | |
CAS RN |
56092-63-8 | |
| Record name | Verruculotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56092-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Verruculotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056092638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Verruculotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




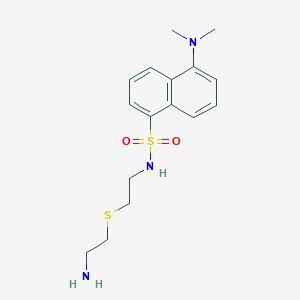



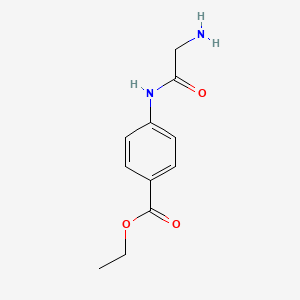
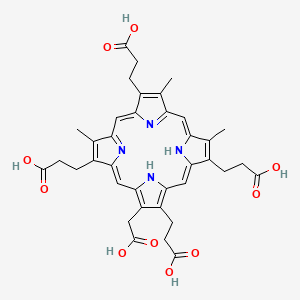


![(2S,3S)-3-[[(2S)-1-(4-aminobutylamino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1210179.png)

